Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate molecular weight and solubility profile
Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate molecular weight and solubility profile
Title: Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate: Physicochemical Profiling and Solubility Thermodynamics in Drug Discovery
Executive Summary & Structural Architecture
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and target-specific biochemical probes ()[1]. Among these, Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate stands out due to its highly functionalized architecture, which precisely balances lipophilicity and polar surface area.
As a Senior Application Scientist, evaluating the physicochemical properties of a compound is the first critical step in predicting its pharmacokinetic behavior and assay performance. The core benzoxazole architecture—a benzene ring fused to an oxazole ring—is modified with three distinct functional groups, each imparting specific thermodynamic and kinetic properties to the molecule ()[1].
Table 1: Quantitative Physicochemical Profiling
| Property | Specification |
| IUPAC Name | Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate |
| CAS Number | 1221792-17-1 |
| Molecular Weight | 235.24 g/mol |
| Molecular Formula | C₁₂H₁₃NO₄ |
| InChI Key | MVLOQZFMMCQTLJ-UHFFFAOYSA-N |
Causality of Substituents on Solvation and Binding
The molecular weight of 235.24 g/mol places this compound well within the optimal range for small-molecule drug discovery. However, it is the specific arrangement of its substituents that dictates its solubility profile and binding affinity:
-
2-Ethyl Group : This aliphatic chain increases the overall lipophilicity (logP) of the molecule, driving the hydrophobic interactions essential for membrane permeability and binding within lipophilic receptor pockets ()[1].
-
5-Methyl Ester : Acting as a strong hydrogen-bond acceptor, this group facilitates dipole-dipole interactions. In biological systems, it can serve as a prodrug moiety, susceptible to targeted enzymatic hydrolysis by intracellular esterases.
-
7-Methoxy Group : This is the most critical substituent governing the compound's solubility. As an electron-donating group (EDG), the methoxy moiety increases the electron density across the benzoxazole π -system. This electronic shift enhances the overall dipole moment and the hydrogen-bond acceptor capacity of the core heteroatoms (oxygen at position 1, nitrogen at position 3). Consequently, it significantly improves aqueous solubility and solvation in polar media compared to analogs bearing electron-withdrawing groups (e.g., bromo or nitro derivatives), which suffer from high crystal lattice energies and poor aqueous solubility ()[1].
Figure 1: Logical relationship between structural substituents and physicochemical properties.
Table 2: Comparative Structural Analysis
| Compound Name | Substituents | Molecular Weight | Solubility Impact |
| Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate | 2-ethyl, 5-COOCH₃, 7-OCH₃ | 235.24 g/mol | Enhanced polar solvation |
| Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | 2-methyl, 5-COOCH₃ | 191.18 g/mol | Baseline lipophilicity |
| Nitro/Bromo Benzoxazole Analogs | Electron-withdrawing | Variable | High lipophilicity, poor aqueous solubility |
Thermodynamic Solubility Profiling
Understanding the solubility profile of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate is paramount for designing robust in vitro assays. While the compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to favorable dipole-dipole interactions with the ester and methoxy groups, its aqueous solubility requires precise thermodynamic quantification.
To avoid the pitfalls of kinetic solubility measurements—which often overestimate solubility due to the formation of supersaturated metastable states—a rigorous thermodynamic approach must be employed. The classical saturation shake-flask method remains the gold standard for this purpose ()[2].
Self-Validating Experimental Protocol: Saturation Shake-Flask Method
The following protocol is designed as a self-validating system to measure the equilibrium solubility of the compound across physiological pH ranges. Every step is engineered to eliminate experimental artifacts ()[3].
Step 1: Solid Dispensing and Excess Calculation
-
Action : Dispense the crystalline compound into glass vials, ensuring a 10% mass excess beyond the estimated solubility limit.
-
Causality : A 10% solid excess is critical. Too little excess risks complete dissolution (failing to reach saturation), while excessive solid can artificially alter the pH of the unbuffered microenvironment or cause aggregation ()[4].
Step 2: Buffer Addition
-
Action : Add 1.0 mL of standardized aqueous buffers (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate buffer) to the vials.
-
Causality : Evaluating across a pH gradient validates whether the compound exhibits pH-dependent solubility. Given the lack of highly basic or acidic ionizable groups (the benzoxazole nitrogen is only weakly basic), the solubility profile is expected to be relatively flat across physiological pH, driven primarily by the intrinsic solubility of the neutral species.
Step 3: Incubation and Equilibration
-
Action : Seal the vials and incubate in a thermostatic shaker at 37°C ± 0.5°C for 24 hours at 120 rpm ()[4].
-
Causality : 37°C mimics physiological conditions. A 24-hour equilibration period provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to true thermodynamic equilibrium ()[2].
Step 4: Phase Separation (Ultracentrifugation)
-
Action : Separate the solid and liquid phases using ultracentrifugation (e.g., 15,000 rpm for 15 minutes at 37°C) rather than standard syringe filtration.
-
Causality : Lipophilic benzoxazoles often exhibit non-specific binding to standard PTFE or nylon filter membranes. Filtration can strip the compound from the solution, artificially lowering the quantified solubility ()[2]. Ultracentrifugation eliminates this artifact.
Step 5: Quantification and Solid-State Validation
-
Action : Dilute the supernatant in a compatible organic solvent (e.g., acetonitrile) and quantify using HPLC-UV. Simultaneously, recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality : HPLC-UV provides precise quantification. The XRPD validation step is the cornerstone of this self-validating protocol; it confirms that the solid did not undergo a polymorphic transition or hydrate formation during the 24-hour aqueous exposure. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, not the original active pharmaceutical ingredient (API).
Figure 2: Step-by-step experimental workflow for thermodynamic solubility assessment.
Implications for Biological and Synthetic Applications
The optimized solubility profile of Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate directly translates to its utility in biological assays. In antimicrobial and anticancer research, compounds must remain soluble in aqueous assay buffers (typically containing <1% DMSO) to interact effectively with molecular targets ()[1]. The 7-methoxy group ensures that the compound does not rapidly precipitate out of solution during serial dilutions in 96-well plates, thereby preventing false-negative results in high-throughput screening (HTS) campaigns. Furthermore, its functional groups make it an ideal synthetic building block, allowing medicinal chemists to perform late-stage functionalizations (e.g., ester hydrolysis to yield the corresponding carboxylic acid) to further tune its pharmacodynamics.
References
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]
-
PubChem. "Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate". National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate | 1221792-17-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]
